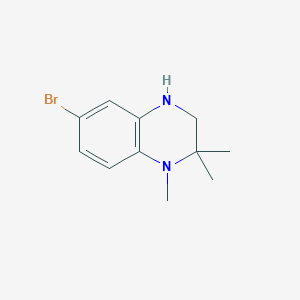

6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

説明

特性

IUPAC Name |

7-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-11(2)7-13-9-6-8(12)4-5-10(9)14(11)3/h4-6,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRABMLJPNYDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(N1C)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of 1,2-Diamines with α-Diketones

The most widely adopted route for synthesizing tetrahydroquinoxaline derivatives involves the condensation of a substituted 1,2-diamine with an appropriate α-diketone or α-hydroxyketone. For this compound, the following general procedure is commonly used:

- Starting materials: 6-bromo-1,2-diaminobenzene and 2,3-butanedione (diacetyl)

- Reaction conditions: Reflux in ethanol or methanol, sometimes with acid catalysis

- Product isolation: Filtration and recrystallization

$$

\text{6-bromo-1,2-diaminobenzene} + \text{2,3-butanedione} \rightarrow \text{this compound}

$$

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 6-bromo-1,2-diaminobenzene + 2,3-butanedione | 65–85 | Ethanol, reflux, 2–4 h |

| 2 | Filtration, recrystallization | 90 (purif.) | Ethanol or methanol as solvent |

- Straightforward, high-yielding

- Tolerant to a range of substituents

- Requires access to 6-bromo-1,2-diaminobenzene, which may need to be synthesized separately

Intramolecular Cyclization of N-Substituted Precursors

An alternative method involves cyclization of N-substituted aromatic precursors bearing suitable leaving groups and methyl substituents. This approach can offer regioselectivity and may be advantageous for introducing additional functional groups.

- Synthesis of N,N-dimethyl-6-bromoaniline derivative

- Cyclization under acidic or basic conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | N,N-dimethyl-6-bromoaniline, formaldehyde | 60–75 | Acid catalysis, moderate temperature |

| 2 | Cyclization (acidic conditions) | 70–80 | May require purification by chromatography |

- Allows for late-stage functionalization

- Can be adapted for scale-up

- Multi-step, may require protection/deprotection strategies

Ring Expansion and Cycloaddition Approaches

Advanced synthetic methodologies, such as ring expansion or cycloaddition reactions, have been explored for structurally complex tetrahydroquinoxalines. These methods are less common for the specific trimethyl-bromo derivative but may be adapted for analog synthesis.

| Method | Typical Yield (%) | Applicability to Target Compound |

|---|---|---|

| Ring expansion | 40–60 | Limited, but useful for analogs |

| Cycloaddition | 50–70 | More suitable for fused systems |

Comparative Analysis of Preparation Methods

| Method | Yield Range (%) | Scalability | Functional Group Tolerance | Complexity | Typical Use Case |

|---|---|---|---|---|---|

| Diamine–diketone condensation | 65–85 | High | Good | Low | Routine synthesis |

| Intramolecular cyclization | 60–80 | Moderate | Moderate | Moderate | Functionalized analogs |

| Ring expansion/cycloaddition | 40–70 | Low | Variable | High | Complex derivatives |

Research Findings and Optimization Notes

- Solvent Choice: Ethanol and methanol are preferred for their solubility and ease of product isolation.

- Catalysis: Acid catalysis (e.g., acetic acid) can improve yields in condensation reactions.

- Purification: Recrystallization from alcohols is effective for isolating pure product.

- Substituent Effects: The presence of the bromine atom at the 6-position increases the reactivity of the aromatic ring, potentially enabling further functionalization after core synthesis.

化学反応の分析

Types of Reactions

6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Quinoxaline derivatives with higher oxidation states.

Reduction: Tetrahydroquinoxaline derivatives with reduced electronic properties.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit antimicrobial properties. Studies have demonstrated that 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline can act against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .

1.2 Anticancer Properties

There is growing evidence supporting the anticancer potential of quinoxaline derivatives. Specifically, compounds similar to this compound have shown cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent studies .

1.3 Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoxalines have been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may help mitigate oxidative stress and enhance neuronal survival .

Material Science

2.1 Synthesis of Novel Polymers

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in developing materials for electronic applications .

2.2 Photocatalytic Applications

Recent studies have investigated the use of this compound as a photocatalyst in organic reactions. The compound's ability to facilitate photochemical processes makes it a candidate for applications in organic synthesis and environmental remediation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant activity. |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 3 | Material Science | Developed a polymer composite with improved mechanical strength and thermal stability compared to traditional materials. |

作用機序

The mechanism of action of 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methyl groups in its structure can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby affecting various biochemical pathways.

類似化合物との比較

Table 1: Comparative Analysis of Brominated Tetrahydroquinoxalines and Related Compounds

Key Observations:

Substituent Position and Bioactivity: The position of bromine significantly impacts reactivity. For example, 6-bromo-THQs are more reactive toward nucleophilic substitution than 7-bromo isomers due to electronic effects .

Optical Properties :

- Fluorescence quenching is observed in conformationally locked THQ derivatives with electron-donating groups (e.g., amines), whereas methyl groups may reduce π-conjugation, leading to weaker emission .

Synthetic Accessibility: Brominated THQs are typically synthesized via electrophilic bromination or palladium-catalyzed cross-coupling. For example, 6-bromo-2,3-dimethylquinoxaline is prepared using NaHCO₃ and DMSO, yielding an orange solid with 87% purity .

Physicochemical Properties

- Solubility : Methyl groups increase lipophilicity, as seen in 1,4-diethyl-THQ derivatives, which are soluble in chloroform but insoluble in polar solvents like water .

- Thermal Stability: Melting points for brominated THQs range from 93–94°C (6-bromo-2,3-dimethylquinoxaline) to 122–124°C (tert-butyl 6-nitro-THQ-carboxylate) .

生物活性

6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14BrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 42835-98-3

The biological activity of this compound is linked to its interactions at the molecular level. It has been studied for its role in modulating protein interactions and influencing cellular pathways.

Protein Interaction Modulation

Recent studies have highlighted its potential as a tool in chemical biology for manipulating protein levels. For instance, it was evaluated in the context of PROTAC (Proteolysis Targeting Chimeras) systems where it demonstrated varying degrees of efficacy in inducing protein degradation in cellular models .

Biological Activity Overview

Case Study 1: PROTAC System Evaluation

In a study evaluating the BromoTag system for targeted protein degradation, this compound was tested alongside other compounds. The results indicated that while some compounds effectively induced degradation of target proteins at low concentrations (DC50 values), the activity varied significantly across different analogs . This highlights the importance of structural modifications in optimizing biological activity.

Case Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant properties of this compound revealed its ability to activate the Nrf2 pathway in PC12 cells. This activation led to an upregulation of antioxidant genes and provided protection against oxidative stress-induced damage . Such findings suggest potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of a tetrahydroquinoxaline precursor. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to minimize side reactions.

- Methylation : Sequential alkylation with methyl iodide under basic conditions (e.g., NaH in THF).

- Optimization : Yield improvements (~60–75%) are achieved by adjusting stoichiometry (1:1.2 substrate-to-bromine ratio) and reaction time (4–8 hrs). Purification via column chromatography (silica gel, hexane/EtOAc) ensures purity >95% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C6, methyl groups at C1/C2). Key signals: δ 2.1–2.3 ppm (methyl protons), δ 3.8–4.2 ppm (tetrahydroquinoxaline ring protons) .

- HPLC-MS : Reversed-phase C18 columns (ACN/water gradient) coupled with ESI-MS (m/z ~269 [M+H]⁺) verify purity and molecular ion identity.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystals are obtainable) .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The C6 bromine acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Reactivity is enhanced by electron-withdrawing methyl groups at C1/C2, which polarize the aromatic ring. Example:

- Amination : React with primary amines (e.g., benzylamine) in DMSO at 80°C to yield 6-amino derivatives (70–85% yield). Monitor by TLC for intermediate formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. negligible effects)?

- Methodological Answer :

- Assay Validation : Cross-test activity across multiple microbial strains (e.g., Gram-positive vs. Gram-negative) using standardized MIC protocols.

- Structural Confounds : Compare analogs (e.g., 6-Bromo-1,4,4-trimethyl derivatives) to isolate substituent effects. For example, methyl groups at C1/C2 may sterically hinder target binding in certain bacterial enzymes .

- Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Methyl groups at C1/C2 may stabilize hydrophobic interactions, while bromine at C6 could clash with active-site residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. What synthetic modifications enhance the compound’s pharmacokinetic profile while retaining activity?

- Methodological Answer :

- Prodrug Design : Esterify the tetrahydroquinoxaline nitrogen with acetyl groups to improve oral bioavailability. Hydrolysis in vivo regenerates the active form.

- Solubility Optimization : Introduce polar substituents (e.g., hydroxyl at C7) via Pd-catalyzed C–H activation. Assess logP changes via shake-flask method (target logP <3) .

Q. How do methyl group stereochemistry and ring conformation affect enantioselective catalysis?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column). Test catalytic activity in asymmetric aldol reactions.

- DFT Calculations : Analyze transition states (B3LYP/6-31G*) to identify stereoelectronic effects. Methyl groups at C1/C2 may enforce chair conformations, favoring specific stereochemical outcomes .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity: How to determine if variations arise from assay conditions or compound stability?

- Methodological Answer :

- Stability Testing : Incubate compound in cell culture media (RPMI-1640, 37°C) and quantify degradation via LC-MS over 24 hrs.

- Dose-Response Reproducibility : Replicate assays in parallel labs using identical cell lines (e.g., HeLa, MCF-7). IC₅₀ variations >20% suggest protocol inconsistencies.

- Metabolite Screening : Identify oxidative metabolites (e.g., quinoxaline N-oxide) using HRMS. Compare cytotoxic effects of parent compound vs. metabolites .

Safety and Handling

Q. What in vitro toxicity screening protocols are recommended prior to in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。